2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine

5-HT2A receptor radioligand binding structure–activity relationship

Select this specific meta-methyl N-benzyltryptamine (CAS 436099-76-2) to ensure reproducible 5-HT2 receptor profiling. Unlike ortho- or para-methyl isomers, this compound delivers a unique efficacy fingerprint—potent 5-HT2C activation (EC50 29.5 nM, 83% Emax) with low 5-HT2A efficacy (33% Emax)—enabling clean isolation of 5-HT2C-mediated signaling. Essential reference ligand for SAR studies, 5-HT2B valvulopathy risk assessment, and radioligand binding validation. Insist on exact substitution pattern integrity; accept no unspecified N-benzyl analogs.

Molecular Formula C20H22N2O4
Molecular Weight 354.4 g/mol
CAS No. 436099-76-2
Cat. No. B1301020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine
CAS436099-76-2
Molecular FormulaC20H22N2O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNCCC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O
InChIInChI=1S/C18H20N2.C2H2O4/c1-14-5-4-6-15(11-14)12-19-10-9-16-13-20-18-8-3-2-7-17(16)18;3-1(4)2(5)6/h2-8,11,13,19-20H,9-10,12H2,1H3;(H,3,4)(H,5,6)
InChIKeyFDMJALUNIGDJSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>53.2 [ug/mL] (The mean of the results at pH 7.4)

2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine (CAS 436099-76-2) – N-Benzyltryptamine Class Baseline & Procurement-Relevant Characterization


2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine is a substituted tryptamine derivative belonging to the N-benzyltryptamine subclass. Structurally, it comprises a tryptamine core (indole-3-ethanamine) with an N-benzyl moiety bearing a single methyl substituent at the meta (3-) position. This compound is chemically distinct from its unsubstituted parent, tryptamine, and from positional isomers bearing ortho- or para-methyl groups. The N-benzyl substitution profoundly alters serotonin 5-HT2 receptor binding affinity and functional activity relative to tryptamine, making it a key comparator in structure–activity relationship (SAR) studies of tryptaminergic ligands [1].

Why In‑Class N‑Benzyltryptamines Are Not Interchangeable: The Critical Role of Benzyl Ring Substitution


Within the N-benzyltryptamine family, the position and identity of substituents on the benzyl ring drive substantial differences in 5-HT2 receptor subtype affinity, functional efficacy, and selectivity. For instance, a single methyl group at the meta position (compound 8) yields 5-HT2A and 5-HT2B affinities in the low nanomolar range, whereas the ortho‑methyl isomer (compound 4) shows negligible 5-HT2A binding and the para‑methyl isomer (compound 14) exhibits markedly weaker 5-HT2C affinity [1]. Moreover, functional calcium mobilization assays reveal divergent efficacy profiles: meta‑methyl substitution produces low 5-HT2A efficacy (33% Emax) but strong 5-HT2C efficacy (83% Emax), a pattern not shared by the ortho‑ or para‑methyl analogs [1]. These data demonstrate that simple interchange of an N-benzyl tryptamine derivative based on general class membership without regard to precise substitution pattern will likely yield irreproducible receptor activation profiles and confound experimental outcomes. The quantitative evidence presented below substantiates this critical differentiation.

Quantitative Differentiation Evidence for 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine Versus Comparator N-Benzyltryptamines


5-HT2A Receptor Binding Affinity: Meta‑Methyl Substitution Confers >160‑Fold Enhancement Over Parent Tryptamine

In a direct head‑to‑head comparison using human 5-HT2A receptor radioligand displacement assays, 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine (compound 8, 3‑Me) exhibited a Ki of 14.45 nM. This represents a 282‑fold increase in affinity relative to tryptamine (Ki = 4073.80 nM) and a 17‑fold increase relative to the unsubstituted N‑benzyltryptamine (compound 1, Ki = 245.47 nM). In contrast, the ortho‑methyl isomer (compound 4, 2‑Me) showed only 48% inhibition at 10 µM (Ki not determinable), and the para‑methyl isomer (compound 14, 4‑Me) lacked measurable 5‑HT2A binding in this assay [1].

5-HT2A receptor radioligand binding structure–activity relationship

5-HT2C Receptor Binding Affinity: Comparable to Parent Tryptamine but 2.5‑Fold Higher Than Unsubstituted N‑Benzyltryptamine

At the human 5-HT2C receptor, 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine (compound 8, 3‑Me) displayed a Ki of 74.13 nM. This affinity is equivalent to that of tryptamine (Ki = 95.50 nM) but 2.5‑fold higher than the unsubstituted N‑benzyltryptamine (compound 1, Ki = 186.21 nM). The ortho‑methyl isomer (compound 4, 2‑Me) showed substantially weaker affinity (Ki = 660.69 nM), and the para‑methyl isomer (compound 14, 4‑Me) was even less potent (Ki = 1202.26 nM) [1].

5-HT2C receptor radioligand binding N-benzyltryptamine SAR

5-HT2B Receptor Binding Affinity: Meta‑Methyl Substitution Enhances Affinity 6.5‑Fold Over Tryptamine

In the same comparative study, 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine (compound 8, 3‑Me) bound to the human 5-HT2B receptor with a Ki of 16.98 nM. This is 6.5‑fold more potent than tryptamine (Ki = 109.65 nM) and 5.9‑fold more potent than unsubstituted N‑benzyltryptamine (compound 1, Ki = 100 nM). The ortho‑methyl isomer (compound 4, 2‑Me) showed much lower affinity (Ki = 338.84 nM), and the para‑methyl isomer (compound 14, 4‑Me) was not evaluated for 5‑HT2B binding [1].

5-HT2B receptor binding affinity N-benzyltryptamine

Functional Selectivity at 5-HT2 Receptors: Calcium Mobilization Reveals a Distinct Efficacy Profile for Meta‑Methyl Derivative

Functional assessment via calcium mobilization assays demonstrated that 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine (compound 8, 3‑Me) acts as a low‑efficacy partial agonist at 5-HT2A (EC50 = 61.66 nM, Emax = 33%) and a high‑efficacy agonist at 5-HT2C (EC50 = 29.51 nM, Emax = 83%). In contrast, tryptamine is a full agonist at both receptors (5-HT2A EC50 = 17.38 nM, Emax = 98%; 5-HT2C EC50 = 1.17 nM, Emax = 108%), while unsubstituted N‑benzyltryptamine (compound 1) shows low potency at 5-HT2A (EC50 = 162.18 nM, Emax = 62%) and moderate potency at 5-HT2C (EC50 = 50.12 nM, Emax = 121%). The ortho‑methyl isomer (compound 4, 2‑Me) is exceptionally weak at 5-HT2A (EC50 = 1995 nM, Emax = 44%) and only modestly active at 5-HT2C (EC50 = 138 nM, Emax = 107%). The para‑methyl isomer (compound 14, 4‑Me) shows no 5-HT2A activity and weak 5-HT2C activity (EC50 = 1202 nM, Emax = 101%) [1].

5-HT2 receptor functional activity calcium mobilization biased agonism

Validated Application Scenarios for 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine in Research and Discovery


5-HT2C Receptor Functional Selectivity Studies

Due to its unique efficacy profile—high 5-HT2C activation (EC50 = 29.5 nM, Emax = 83%) paired with low 5-HT2A activation (EC50 = 61.7 nM, Emax = 33%) [1]—this compound is ideally suited for experiments designed to isolate 5-HT2C‑mediated signaling from 5-HT2A‑mediated effects. It serves as a chemical probe for investigating 5-HT2C‑dependent physiological responses and for screening novel 5-HT2C‑selective agents in comparative assays.

Structure–Activity Relationship (SAR) Campaigns on N‑Benzyltryptamine Scaffolds

The extensive head‑to‑head binding and functional data for this compound relative to tryptamine, unsubstituted N‑benzyltryptamine, and ortho‑ and para‑methyl isomers provide a quantitative baseline for SAR studies [1]. Researchers can leverage the 5-HT2A Ki of 14.45 nM, 5-HT2C Ki of 74.13 nM, and 5-HT2B Ki of 16.98 nM as reference points when designing and evaluating novel N‑benzyltryptamine analogs.

Control Compound for Evaluating 5-HT2B‑Related Cardiotoxicity Risks

Given its potent 5-HT2B binding (Ki = 16.98 nM) [1], this compound serves as a valuable positive control or comparator in assays aimed at detecting or mitigating 5-HT2B‑mediated effects, including valvulopathy risk assessment in preclinical drug development programs.

Radioligand Binding Assay Development and Validation

The well‑characterized affinity of this compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors (Ki values of 14.45, 16.98, and 74.13 nM, respectively) [1] makes it a suitable reference ligand for validating radioligand binding protocols, optimizing assay conditions, and establishing assay window and reproducibility metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.